molecular formula C11H10BrF2NO B3037928 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone CAS No. 672949-77-8

2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

Cat. No. B3037928
CAS RN: 672949-77-8
M. Wt: 290.1 g/mol
InChI Key: VUQGYYSPBJTZDC-UHFFFAOYSA-N
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Description

  • Structure : The dihydroindolone unit is slightly twisted, and the n-decyl chains are fully extended, forming hydrophobic regions. Polar head groups are associated through C–H···O hydrogen bonds and C–Br···π (ring) interactions .

Synthesis Analysis

The compound can be synthesized via the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate. This method directly yields 5-bromo-1-decylindolin-2-one , bypassing the isolation of the intermediate hydrazone .


Molecular Structure Analysis

The molecular structure consists of a dihydroindolone core with a bromine substituent at the 5-position. The n-decyl side chains extend from the core, contributing to its hydrophobic character .


Physical And Chemical Properties Analysis

  • Biological Properties : Imidazole derivatives, including this compound, may exhibit various activities such as antibacterial, antitumor, and antioxidant effects .

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study by Kadrić et al. (2014) described the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, including compounds related to 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone. These compounds were designed based on structure–activity relationship studies for cytotoxic derivatives and tested for their cytotoxic activity against various cancer cell lines. The fluorescence properties of these compounds were also analyzed for comparison with analogous derivatives (Kadrić et al., 2014).

Synthesis Techniques

  • Kobayashi et al. (2015) explored the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are chemically related to the compound , through a Cu-Catalyzed reaction. This study sheds light on the synthetic pathways that might be relevant for the synthesis of 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone (Kobayashi et al., 2015).

Photocatalytic Applications

  • In 2022, Zeng et al. conducted a study utilizing 2-bromo-3,3,3-trifluoropropene, a compound structurally similar to the chemical , in photocatalytic defluorinative reactions. This research could provide insights into potential photocatalytic applications of 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone (Zeng et al., 2022).

Supramolecular Chemistry

  • A 2019 study by Zhou et al. involved the synthesis of mononuclear zinc(II) and trinuclear copper(II) complexes using compounds similar to the chemical . The research focused on X-ray characterization, spectroscopic studies, and density functional theory (DFT) calculations. This could indicate potential applications in supramolecular chemistry and materials science (Zhou et al., 2019).

Electrophilic Reactions

  • Research by Koltunov et al. (2002) on the activation of isoquinolinols in superacidic conditions, resulting in various electrophilic reactions, might be relevant for understanding the chemical behavior of 2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone in similar environments (Koltunov et al., 2002).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds, such as imidazole derivatives, interact with their targets by forming bonds with key amino acids in the active sites of their target proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

For instance, imidazole derivatives have been reported to influence pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which can impact their bioavailability.

Result of Action

Similar compounds, such as imidazole derivatives, have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

2-bromo-1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-11(13,14)10(16)15-6-5-8-3-1-2-4-9(8)7-15/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQGYYSPBJTZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C(F)(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2,2-difluoro-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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